tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C17H26N2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies and help elucidate the mechanisms of action of various biological processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs for treating various diseases, including neurological disorders and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate
- tert-Butyl (2-methoxypyridin-3-yl)methylcarbamate
Comparison: While these compounds share structural similarities with tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate, they differ in their specific functional groups and overall molecular architectureFor example, the presence of different substituents on the piperidine ring can influence the compound’s binding affinity to biological targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C17H26N2O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-14-10-7-11-18-15(14)13-8-5-4-6-9-13/h4-6,8-9,14-15,18H,7,10-12H2,1-3H3,(H,19,20) |
InChI Key |
DDEOZOPWFGVBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCNC1C2=CC=CC=C2 |
Origin of Product |
United States |
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